2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid
Description
Properties
IUPAC Name |
2-(3,4,4-trifluorobut-3-enylsulfanyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2S/c12-8(10(13)14)5-6-17-9-4-2-1-3-7(9)11(15)16/h1-4H,5-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTBGFTWVSWNAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCCC(=C(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid typically involves the reaction of 3,4,4-trifluoro-3-butenyl thiol with a benzenecarboxylic acid derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfanyl linkage. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can further enhance the scalability and economic viability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride.
Substitution: The trifluorobutenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid exhibit significant antimicrobial properties. Research has demonstrated that modifications in the sulfanyl group can enhance bactericidal activity against various pathogens. For instance, a study reported that derivatives of this compound showed effectiveness against resistant strains of bacteria, making it a candidate for developing new antibiotics .
Anti-inflammatory Effects
In vitro studies have suggested that this compound may possess anti-inflammatory properties. The presence of the trifluoro group is believed to play a role in modulating inflammatory pathways, potentially leading to therapeutic applications in conditions such as arthritis and other inflammatory diseases .
Agrochemical Applications
Pesticide Development
The unique chemical structure of 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid has been explored for use in pesticide formulations. Its efficacy against specific pests has been documented in agricultural research, indicating potential as an environmentally friendly alternative to traditional pesticides. Field trials have shown that formulations containing this compound resulted in improved crop yields with reduced pest damage .
Herbicide Activity
Research into herbicidal properties has revealed that derivatives of this compound can inhibit the growth of certain weed species without adversely affecting crop plants. This selectivity is crucial for developing sustainable agricultural practices .
Material Science Applications
Polymer Synthesis
The incorporation of 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid into polymer matrices has been investigated for producing materials with enhanced thermal stability and chemical resistance. Studies have shown that polymers modified with this compound exhibit improved mechanical properties compared to unmodified counterparts .
Coating Technologies
Due to its chemical stability and resistance to environmental degradation, this compound is being researched for use in protective coatings. Its application could lead to longer-lasting coatings for various industrial uses, including automotive and aerospace sectors .
Case Studies
-
Antimicrobial Efficacy Study
- Objective: To evaluate the antimicrobial activity of derivatives of 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid.
- Methodology: In vitro testing against bacterial strains.
- Findings: Significant reduction in bacterial growth was observed with specific derivatives.
- Conclusion: The compound shows promise as a basis for new antibiotic development.
-
Field Trials on Pesticide Efficacy
- Objective: To assess the effectiveness of pesticide formulations containing the compound.
- Methodology: Controlled field trials on crops.
- Findings: Enhanced pest control with minimal impact on beneficial insects.
- Conclusion: The compound could serve as an effective component in sustainable agriculture.
Mechanism of Action
The mechanism of action of 2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The trifluorobutenyl group can enhance the compound’s binding affinity and specificity, while the sulfanyl and carboxylic acid groups can participate in various biochemical reactions. These interactions can modulate biological pathways and lead to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Structural and Functional Comparisons
Key structural analogs are compared below based on substituent groups, physical properties, and applications:
Key Research Findings
- Unsaturation in the butenyl chain may increase conformational flexibility relative to saturated analogs, affecting molecular docking properties.
- Synthetic Considerations: Synthesis of sulfanyl-linked benzenecarboxylic acids typically involves thiol-ene reactions or nucleophilic substitution, as seen in the preparation of 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids . Fluorination steps for the target compound likely require specialized reagents (e.g., SF₄ or fluorinated building blocks).
- Biological Activity: The antiproliferative action demonstrated by 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids suggests that sulfanyl-benzenecarboxylic acid derivatives merit further exploration for oncology applications . Caffeic acid’s natural phenolic structure contrasts with the synthetic fluorinated target compound, highlighting trade-offs between bioavailability (enhanced by fluorine) and antioxidant capacity (reduced due to fewer hydroxyl groups) .
Data Tables
Table 1: Substituent Impact on Physicochemical Properties
| Substituent Group | Electronegativity | Lipophilicity (LogP est.) | Conformational Flexibility |
|---|---|---|---|
| 3,4,4-Trifluoro-3-butenyl | High | 2.8–3.2 | Moderate (unsaturated) |
| 4-Methylbenzyl | Low | 2.0–2.5 | Low (saturated) |
| Carboxymethyl | Moderate | 1.5–2.0 | Low (rigid carboxylate) |
Biological Activity
2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid is a compound of interest due to its potential biological activities. This article provides a detailed analysis of its biological properties, including its effects on various biological systems and potential therapeutic applications.
- Molecular Formula: C12H11F3O2S
- Molecular Weight: 288.28 g/mol
- CAS Number: 338777-12-1
Biological Activity
The biological activity of 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid has been explored in various studies focusing on its cytotoxicity, antimicrobial properties, and potential as a therapeutic agent.
Cytotoxicity
Research indicates that derivatives of benzenecarboxylic acids exhibit varying degrees of cytotoxicity against different human tumor cell lines. In particular, studies have shown that compounds with similar structural features can selectively induce apoptosis in cancer cells while sparing normal cells. For instance:
- Case Study 1: A study found that certain benzenecarboxylic acid derivatives demonstrated significant cytotoxic effects against human breast cancer cell lines (MCF-7) with IC50 values in the micromolar range, indicating their potential as anticancer agents .
Antimicrobial Activity
Another area of interest is the antimicrobial properties of this compound. The presence of the trifluorobutenyl group is hypothesized to enhance the compound's interaction with microbial membranes.
- Case Study 2: A comparative analysis showed that similar sulfanyl-substituted benzenecarboxylic acids exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membrane integrity .
The proposed mechanisms by which 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid exerts its biological effects include:
- Inhibition of Enzymatic Activity: Compounds with sulfanyl groups can act as enzyme inhibitors, potentially interfering with metabolic pathways in target cells.
- Induction of Oxidative Stress: The trifluoro group may enhance the generation of reactive oxygen species (ROS), leading to oxidative damage in cancer cells.
- Cell Membrane Disruption: The lipophilic nature of the trifluorobutenyl group may facilitate membrane penetration, resulting in cell lysis.
Data Table: Biological Activity Summary
Q & A
Q. What synthetic methodologies are recommended for preparing 2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid, and how can reaction parameters be optimized?
A thiol-ene "click" reaction or nucleophilic substitution between 3,4,4-trifluoro-3-butenyl thiol and a halogenated benzoic acid precursor is a common approach. Reaction optimization includes varying solvents (e.g., methanol or DMF), temperature (room temperature to 60°C), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) is critical for isolating the pure product. Yield improvements (>70%) are achievable with catalyst systems like triethylamine or DMAP .
Q. How can researchers validate the structural integrity and purity of this compound after synthesis?
Combine spectroscopic techniques:
- NMR : Analyze H and C spectra to confirm the sulfanyl linkage and trifluoro-butenyl substituent.
- LC-MS : Verify molecular ion peaks ([M+H] or [M-H]) and assess purity (>95% via HPLC).
- Elemental Analysis : Confirm C, H, S, and F content. Crystallization from ethanol/water (1:1) may resolve polymorphic ambiguities .
Q. What analytical strategies are effective for characterizing the compound’s acid dissociation constant (pKa)?
Potentiometric titration in aqueous or mixed solvents (e.g., water/DMSO) can determine pKa. Computational tools (e.g., COSMO-RS or DFT) predict electronic effects of the trifluoro-butenyl group on the carboxylic acid’s acidity. Compare experimental results with derivatives lacking the sulfanyl or fluoro substituents to isolate electronic contributions .
Advanced Research Questions
Q. How can X-ray crystallography resolve challenges in determining the crystal structure of this compound?
Single-crystal X-ray diffraction using synchrotron radiation improves resolution for heavy atoms (e.g., sulfur). Refinement with SHELXL (via OLEX2 interface) handles disorder in the trifluoro-butenyl group. Hydrogen bonding between the carboxylic acid and sulfanyl moieties stabilizes the lattice, but thermal motion in the fluoroalkyl chain may require TLS parameterization .
Q. What computational approaches model the electronic effects of the trifluoro-butenyl-sulfanyl motif on reactivity?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions between the sulfanyl linker and benzoic acid π-system. Solvent effects (e.g., PCM model for DMSO) refine predictions for biological environments .
Q. How does the sulfanyl linker influence the compound’s interaction with enzymatic targets (e.g., kinases or proteases)?
Molecular docking (AutoDock Vina) screens against Protein Data Bank (PDB) structures to identify binding pockets. In vitro assays (e.g., fluorescence polarization or SPR) measure binding affinity (). Competitive inhibition studies (IC) validate selectivity, while mutagenesis of cysteine residues in the target protein tests covalent binding via the sulfanyl group .
Q. What strategies mitigate instability of the trifluoro-butenyl group during long-term storage?
Store under inert gas (argon) at -20°C in amber vials to prevent photodegradation. Lyophilization enhances stability in solid form. Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC monitoring identify degradation products (e.g., hydrolysis to carboxylic acid derivatives) .
Q. Methodological Notes
- Synthesis : Thioglycolic acid derivatives () and thiol-ene reactions are scalable for gram-scale production.
- Characterization : Cross-validate NMR and MS data with PubChem entries (e.g., CID 1261893-04-2) .
- Computational Tools : Gaussian 16 or ORCA for DFT; PyMOL for docking visualization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
